molecular formula C10H18ClNO2 B2597250 (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride CAS No. 2418596-61-7

(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride

Cat. No.: B2597250
CAS No.: 2418596-61-7
M. Wt: 219.71
InChI Key: UNTMWUZFRSRISW-QYQAGHRUSA-N
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Description

The (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride is a high-purity chemical compound supplied as a hydrochloride salt to enhance its stability. With a molecular formula of C 10 H 18 ClNO 2 and a molecular weight of 219.71 g/mol , this stereochemically defined building block is characterized by its unique bicyclo[5.2.0]nonane scaffold. This specific (1S,7R,8R,9S) stereoisomer is of significant interest in medicinal chemistry and drug discovery research . Its structure, featuring both amino and carboxylic acid functional groups, makes it a versatile chiral synthon for the construction of more complex molecules, particularly in the synthesis of novel pharmacologically active compounds . The compound is offered with a purity of 95% and is available in quantities ranging from 50 mg to 10 g to support various research and development scales . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound in exploring new chemical spaces, developing peptidomimetics, or as a constrained scaffold in molecular design.

Properties

IUPAC Name

(1S,7R,8R,9S)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-9-7-5-3-1-2-4-6(7)8(9)10(12)13;/h6-9H,1-5,11H2,(H,12,13);1H/t6-,7+,8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTMWUZFRSRISW-QYQAGHRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)C(C2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](CC1)[C@@H]([C@@H]2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[5.2.0]nonane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Functional Group Introduction: The introduction of the amino and carboxylic acid groups can be achieved through various functionalization reactions. For example, the amino group can be introduced via reductive amination, while the carboxylic acid group can be introduced through oxidation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is utilized as an important intermediate in synthetic methodologies. Its bicyclic structure allows for the development of new synthetic pathways and methodologies that can lead to the creation of novel compounds with diverse functionalities. The compound's ability to undergo various functionalization reactions makes it a valuable tool for chemists aiming to explore new chemical spaces.

Biology

The biological applications of (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid; hydrochloride are primarily focused on its potential as a candidate for enzyme inhibition studies and receptor binding assays. Its structural features may facilitate interactions with specific biological targets, making it useful in biochemical investigations aimed at understanding molecular mechanisms within biological systems.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific diseases. Ongoing research is assessing its efficacy and safety profiles in various preclinical models, aiming to identify promising candidates for further clinical development.

Industry

The industrial applications of this compound extend to the development of new materials such as polymers and coatings. Its unique structural properties lend themselves to innovations in material science, where it can be incorporated into formulations that require specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical distinctions between the target compound and related bicyclic derivatives:

Compound Bicyclic System Substituents Molecular Formula Molecular Weight Stereochemistry
(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid hydrochloride [5.2.0] -NH₂ (C9), -COOH (C8), HCl C₉H₁₅ClN₂O₂ 218.68 g/mol 4 defined stereocenters (1S,7R,8R,9S)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride [3.3.1] -Benzyl (N9), -O- (C3), -COOH (C7), HCl C₁₅H₂₀ClNO₃ 297.78 g/mol 0 defined stereocenters
(1R,5S,9s)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid [3.3.1] -NH- (C3), -COOH (C9) C₉H₁₅NO₂ 169.22 g/mol 3 defined stereocenters (1R,5S,9s)

Key Observations :

  • Bicyclic Framework : The [5.2.0] system in the target compound creates a distinct spatial arrangement compared to the [3.3.1] systems in related derivatives. This difference influences ring strain, solubility, and protein-binding capabilities .
  • In contrast, the target compound’s amino and carboxylic acid groups enhance polarity, favoring aqueous solubility .
  • Stereochemistry : The fully defined stereocenters in the target compound contrast with the undefined stereochemistry in the benzyl-substituted derivative, suggesting higher specificity in biological interactions .

Bioactivity and Target Interactions

Evidence from bioactivity clustering studies () indicates that compounds with similar structural motifs cluster into groups with analogous modes of action. For example:

  • Target Compound: Likely interacts with enzymes or transporters requiring rigid bicyclic scaffolds (e.g., neurotransmitter transporters or peptidases). Its amino and carboxyl groups may mimic natural substrates, such as γ-aminobutyric acid (GABA) derivatives .
  • Benzyl-Substituted Derivative: The benzyl group may enhance binding to hydrophobic pockets in proteins, but the lack of stereochemical definition could lead to off-target effects.
  • 3-Azabicyclo[3.3.1]nonane Derivative: The absence of a hydrochloride salt and reduced substituent complexity may limit its therapeutic applicability compared to the target compound .

Biological Activity

(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with amino acid transport systems and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes an amine and a carboxylic acid functional group. Its molecular formula is C10H15NHClC_{10}H_{15}N\cdot HCl, with a molecular weight of approximately 187.70 g/mol. The specific stereochemistry of the compound is vital for its biological activity.

Interaction with Amino Acid Transport Systems

Research indicates that (1S,7R,8R,9S)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid hydrochloride interacts specifically with amino acid transport systems, particularly system L. System L is known for its role in the transport of large neutral amino acids such as leucine and phenylalanine.

  • Inhibition Studies : In vitro studies demonstrated that the compound acts as a competitive inhibitor for leucine uptake in various cell lines. This suggests that it may effectively modulate amino acid transport, which could have implications for conditions characterized by altered amino acid metabolism .

Case Studies

  • Cell Line Studies : In experiments involving sarcoma 37 (S37) ascites cells, the compound exhibited significant inhibition of labeled leucine uptake. The presence of (1S,7R,8R,9S)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid hydrochloride resulted in a marked decrease in the transport efficiency of system L substrates .
  • Comparative Analysis : When compared to other analogs like 2-aminobicyclo[3.2.1]octane-2-carboxylic acid (ABOCA), it was found that this compound has a higher affinity for system L transporters, indicating its potential as a more effective agent for modulating amino acid transport .

The mechanism by which (1S,7R,8R,9S)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid hydrochloride influences amino acid transport appears to be through competitive inhibition at the binding sites of system L transporters. This interaction is primarily driven by hydrophobic and steric factors related to its bicyclic structure.

Potential Therapeutic Applications

Given its ability to modulate amino acid transport:

  • Cancer Therapy : The inhibition of amino acid uptake may provide a therapeutic strategy in cancer treatment by starving tumor cells of essential nutrients.
  • Metabolic Disorders : It may also have utility in treating metabolic disorders where amino acid transport is dysregulated.

Summary Table of Biological Activities

Activity Description
Amino Acid Transport Inhibition Competitive inhibition of leucine uptake in S37 cells
Affinity Comparison Higher affinity than ABOCA for system L transporters
Potential Applications Cancer therapy and treatment of metabolic disorders

Q & A

Basic: What are the validated synthetic routes for producing enantiopure (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid hydrochloride?

Answer:
Enantioselective synthesis typically involves chiral auxiliary strategies or catalytic asymmetric methods. For bicyclic systems, intramolecular cyclization of precursor amino acids under controlled conditions (e.g., acid catalysis) is a common approach. For example, bicyclo[6.1.0]nonane derivatives have been synthesized via carbene insertion or ring-closing metathesis, followed by functional group modifications . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl. Structural confirmation requires NMR (e.g., 1H^1H, 13C^{13}C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) to verify stereochemistry and purity .

Basic: How can researchers confirm the stereochemical integrity of this compound after synthesis?

Answer:
Chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns) is critical for resolving enantiomers. X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable. Comparative analysis of optical rotation values against literature data (e.g., racemic mixtures in ) can also validate enantiopurity .

Advanced: What experimental strategies address contradictions in solubility data for this bicyclic amino acid hydrochloride?

Answer:
Discrepancies in solubility often arise from polymorphic forms or residual solvents. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use saturated solutions in varied solvents (e.g., water, DMSO) under controlled pH and temperature to measure equilibrium solubility.
  • Apply quantitative 1H^1H-NMR with internal standards (e.g., trimethylsilylpropanoic acid) for accurate concentration determination in complex matrices .

Advanced: How does the bicyclic framework influence the compound’s stability under physiological conditions?

Answer:
The strained bicyclo[5.2.0] system may exhibit enhanced reactivity. Stability studies should include:

  • Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS.
  • Oxidative stress : Expose to H2_2O2_2 or cytochrome P450 enzymes to assess metabolic pathways.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
    Evidence from related bicyclo[6.1.0] compounds suggests susceptibility to ring-opening under acidic conditions, necessitating protective formulations .

Advanced: What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH, Kd_d).
  • Molecular docking : Use X-ray or cryo-EM structures of targets (e.g., peptidases) to predict binding modes.
  • Metabolic profiling : Employ liver microsomes or whole-cell biotransformation assays (e.g., fungal cultures as in ) to identify metabolites .

Basic: What are the critical parameters for safe handling and storage of this compound?

Answer:

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation of hydrochloride salt dust.
  • Storage : Store at –20°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation.
  • Disposal : Follow EPA guidelines for amine-containing waste, neutralizing with dilute acetic acid before disposal .

Advanced: How can researchers resolve discrepancies in reported biological activity due to enantiomeric impurities?

Answer:

  • Chiral purity reassessment : Re-analyze batches with chiral HPLC and compare bioactivity across enantiomerically defined samples.
  • Activity cliffs : Use structure-activity relationship (SAR) models to differentiate contributions from each enantiomer.
  • Control experiments : Include racemic and enantiopure standards in assays to isolate stereospecific effects .

Basic: What analytical techniques are essential for quantifying this compound in complex matrices (e.g., plasma, cell lysates)?

Answer:

  • LC-MS/MS : Use a C18 column with ion-pairing reagents (e.g., heptafluorobutyric acid) to enhance retention of polar hydrochlorides.
  • Internal standards : Deuterated analogs (e.g., 2H5^2H_5-labeled) minimize matrix effects.
  • Validation : Adhere to ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

Advanced: What computational tools predict the compound’s conformational flexibility and its impact on binding affinity?

Answer:

  • Molecular dynamics (MD) simulations : Simulate in explicit solvent (e.g., TIP3P water) to assess ring puckering and side-chain dynamics.
  • QM/MM hybrid methods : Calculate energy barriers for bicyclic ring distortions at the DFT/B3LYP level.
  • Free-energy perturbation (FEP) : Estimate ΔΔG for ligand-target binding with alchemical transformations .

Advanced: How can researchers optimize synthetic yield while minimizing diastereomer formation?

Answer:

  • Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric induction during cyclization.
  • Kinetic control : Lower reaction temperatures (–40°C) to favor kinetic over thermodynamic products.
  • In-line analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate stereochemistry in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.